molecular formula C11H12FN3O B1479543 (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2098128-06-2

(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1479543
CAS No.: 2098128-06-2
M. Wt: 221.23 g/mol
InChI Key: VKKGHWWHGHYWKK-UHFFFAOYSA-N
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Description

(1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol, also known as FEPM, is a chemical compound that has been studied extensively for its potential applications in scientific research and in the lab. FEPM is a member of the pyrazole family of compounds, which are characterized by their nitrogen-containing five-membered ring structure. FEPM has been studied for its ability to act as a pro-drug, a compound that can be converted into an active drug after administration. Additionally, FEPM has been studied for its potential roles in biochemical and physiological processes.

Scientific Research Applications

Coordination Chemistry and Magnetic Properties

In the field of coordination chemistry, compounds containing pyridine and pyrazole motifs are extensively studied for their ability to form complex compounds with interesting magnetic, spectroscopic, and biological properties. Boča, Jameson, and Linert (2011) review the chemistry and properties of compounds with benzimidazolyl-pyridine and benzthiazolyl-pyridine frameworks, highlighting their versatility in forming complexes with distinct properties (Boča, Jameson, & Linert, 2011).

Drug Metabolism

Cytochrome P450 (CYP) enzymes are crucial in drug metabolism, and the selectivity of chemical inhibitors for these enzymes is vital for understanding drug-drug interactions. Khojasteh et al. (2011) discuss the selectivity of chemical inhibitors for CYP isoforms, which is relevant to the pharmacological applications of compounds similar to "(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol" (Khojasteh et al., 2011).

Kinase Inhibitor Design

Compounds with pyrazole and pyridine scaffolds are known for their selectivity as kinase inhibitors, particularly for p38 MAP kinase, which is involved in inflammatory processes. Scior et al. (2011) review the design and synthesis of inhibitors based on these scaffolds, underscoring the importance of the pyridine and pyrazole moieties in achieving high binding selectivity and potency (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Synthesis and Bioevaluation

The pyrazole core is central to various compounds with significant pharmaceutical activities. Sheetal et al. (2018) highlight the synthetic strategies and biological activities found in pyrazole derivatives, emphasizing their importance in medicinal chemistry (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).

Properties

IUPAC Name

[2-(2-fluoroethyl)-5-pyridin-2-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c12-4-6-15-9(8-16)7-11(14-15)10-3-1-2-5-13-10/h1-3,5,7,16H,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKGHWWHGHYWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
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(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
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(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 5
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(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

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